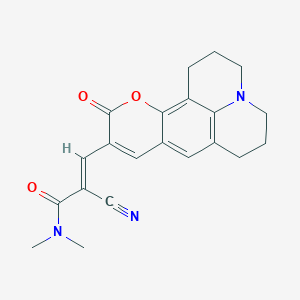
GSHtracer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GSHtracer is a ratiometric probe used for real-time monitoring of GSH (reduced glutathione) dynamics and heterogeneity .
Synthesis Analysis
The empirical formula of this compound is C21H21N3O3 and it has a molecular weight of 363.41 . The synthesis of this compound involves complex chemical reactions, but the exact process is not detailed in the available sources.Physical And Chemical Properties Analysis
This compound is a powder that can range in color from faint red to very dark red. It is soluble in DMSO at a concentration of 2 mg/mL . It has an empirical formula of C21H21N3O3 and a molecular weight of 363.41 .Applications De Recherche Scientifique
Graph Signal Processing in Biological Data Analysis : Graph signal processing (GSP) offers methods for processing data on irregular graph domains, applicable in the analysis of biological data. This approach is useful in sensor network data, biological data processing, and in applications related to image processing and machine learning (Ortega et al., 2017).
Gene Set Enrichment Analysis (GSEA) : GSEA is a powerful method for interpreting gene expression data, focusing on gene sets sharing common biological functions, chromosomal locations, or regulation. This approach has provided insights into various cancer-related datasets, including leukemia and lung cancer (Subramanian et al., 2005).
Novel Screening Method (GSA-QHTS) : The GSA-QHTS method combines global sensitivity analysis (GSA) with quantitative high-throughput screening (QHTS). It identifies main pharmaceutical pollutants and their interactions in biological effects of low-dose complex mixtures at the microbial population level (Rodea-Palomares et al., 2016).
Importance of Glutathione in Malnutrition : Glutathione (GSHT) plays a crucial role in antioxidant and immune functions, especially in conditions of malnutrition. It contributes to the regulation of cellular redox balance, immune function, and cell proliferation (Bray & Taylor, 1994).
Genomic Sequence Archive (GSA) : The Genome Sequence Archive is a data repository for archiving raw sequence data, supporting global research activities. It provides data storing and sharing services for diverse data types, crucial for genomic research (Chen et al., 2021).
Glutathione S-Transferases in Response to Stress : Research on Eriocheir hepuensis has shown that glutathione S-transferases (GST) genes play a significant role in regulating stress responses, indicating the importance of glutathione-related enzymes in biological systems (Liu et al., 2021).
GAGE for Pathway Analysis : Generally Applicable Gene-set Enrichment (GAGE) is a method used in gene expression data analysis based on pathway knowledge, showing major advantages in terms of robustness, sensitivity, and biological relevance (Luo et al., 2009).
Mécanisme D'action
Target of Action
GSHtracer is a ratiometric probe designed for the measurement of glutathione (GSH) levels . GSH, a tripeptide composed of glutamate, cysteine, and glycine, is the primary target of this compound . GSH plays a crucial role in maintaining cellular redox homeostasis and detoxifying reactive oxygen species .
Mode of Action
Upon binding to GSH, this compound exhibits a shift in its excitation/emission maximum λ from 520/580 nm to 430/510 nm . This change in fluorescence properties allows for the real-time monitoring of GSH dynamics in biological systems .
Biochemical Pathways
This compound is involved in the ascorbate-glutathione (AsA-GSH) cycle, a central pathway in plant cells that links the scavenging activity of hydrogen peroxide (H2O2) to redox signaling . The AsA-GSH cycle plays a crucial role in maintaining cellular homeostasis and detoxifying reactive oxygen species .
Pharmacokinetics
It is soluble in dmso at a concentration of 2 mg/ml , suggesting that it can be readily absorbed and distributed in biological systems.
Result of Action
The binding of this compound to GSH allows for the real-time monitoring of GSH dynamics in biological systems . This can provide valuable insights into the redox status of cells and the effectiveness of antioxidant systems .
Action Environment
Environmental stresses can alter the production of reactive oxygen species (ROS) in plant cells and influence the interplay between ROS generation and scavenging mechanisms . As this compound is involved in monitoring GSH levels, environmental factors that affect GSH production and utilization would likely influence the action, efficacy, and stability of this compound .
Propriétés
IUPAC Name |
(E)-2-cyano-N,N-dimethyl-3-(4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-23(2)20(25)16(12-22)11-15-10-14-9-13-5-3-7-24-8-4-6-17(18(13)24)19(14)27-21(15)26/h9-11H,3-8H2,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXQIYZKBAKCHQ-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=CC1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)/C(=C/C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

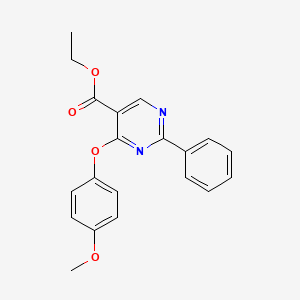
![1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone](/img/structure/B2922325.png)
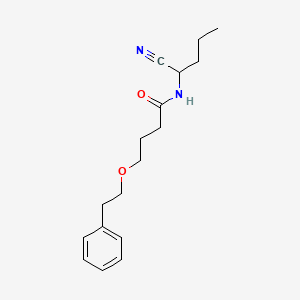
![3-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2922327.png)
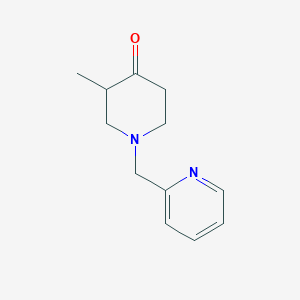
![2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2922331.png)
![2-phenyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2922332.png)
![methyl 4-((2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2922333.png)
![Ethyl 4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2922335.png)

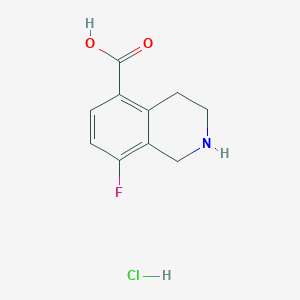
![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2922339.png)
